n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine
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Overview
Description
n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine: is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .
Medicine: In medicine, this compound is being investigated for its therapeutic potential. It has been studied for its anti-inflammatory and anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-pyridine fused structure but differ in their substituents and biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar heterocyclic framework but include a pyrrole ring instead of a pyridine ring.
Uniqueness: n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine is unique due to the presence of dimethyl groups at the nitrogen atoms, which enhances its chemical stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
IUPAC Name |
3-N,3-N-dimethyl-1H-pyrazolo[3,4-b]pyridine-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-13(2)8-6-3-5(9)4-10-7(6)11-12-8/h3-4H,9H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSSBTBQOPKZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC2=C1C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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